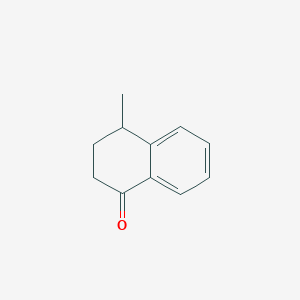

4-Methyl-1-tetralone

Vue d'ensemble

Description

L'entecavir est un analogue de la guanosine cyclopentyle administré par voie orale, principalement utilisé pour traiter l'infection chronique par le virus de l'hépatite B. C'est un analogue nucléosidique qui inhibe la polymérase du virus de l'hépatite B, ce qui le rend efficace pour réduire la réplication virale et améliorer la fonction hépatique chez les personnes atteintes .

Mécanisme D'action

Target of Action

It is known that similar compounds such as 1-tetralone derivatives are selective inhibitors of mao-b over the mao-a isoform .

Mode of Action

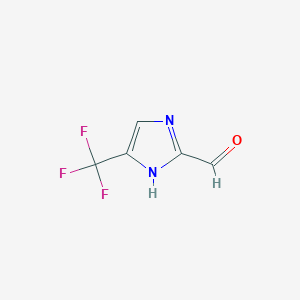

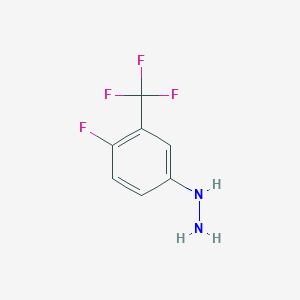

It is known that aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 4-Methyl-1-tetralone, being a ketone, may undergo similar reactions.

Biochemical Pathways

The formation of oximes and hydrazones from aldehydes and ketones is a well-known reaction in organic chemistry . This reaction could potentially affect various biochemical pathways, depending on the specific context and environment.

Pharmacokinetics

The compound has a molecular weight of 160.21 , and its density is 1.078 g/mL at 25 °C . These properties could potentially influence its pharmacokinetics.

Result of Action

Similar compounds such as 1-tetralone derivatives have been shown to inhibit mao-b, which could potentially lead to changes in neurotransmitter levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be used only outdoors or in a well-ventilated area to avoid respiratory irritation . Additionally, protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling the compound .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'entecavir est synthétisé à partir de la 4-triméthylsilyl-3-butyn-2-one et de l'acroléine. Les étapes clés de sa préparation comprennent :

Réaction de boron-aldol stéréosélective : Cette étape forme le squelette carboné acyclique du fragment méthylènecyclopentane.

Cyclisation : Celle-ci est réalisée par une addition radicalaire intramoléculaire catalysée par le Cp2TiCl d'un époxyde à une alkyne.

Couplage avec un dérivé de la purine : Cette étape finale est réalisée en utilisant une réaction de Mitsunobu.

Méthodes de production industrielle : La production industrielle de l'entecavir implique des voies de synthèse similaires mais à plus grande échelle, assurant une pureté et un rendement élevés. Des approches de chimie verte ont également été développées pour minimiser l'impact environnemental pendant la production .

Analyse Des Réactions Chimiques

Types de réactions : L'entecavir subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'entecavir peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule d'entecavir.

Substitution : L'entecavir peut subir des réactions de substitution, en particulier au niveau du fragment guanosine.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Les conditions impliquent souvent des réactifs nucléophiles et des catalyseurs pour faciliter les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'entecavir qui peuvent avoir des propriétés pharmacologiques modifiées .

4. Applications de la recherche scientifique

L'entecavir a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les analogues nucléosidiques et leurs réactions.

Biologie : Investigé pour ses effets sur la réplication virale et les processus cellulaires.

Médecine : Principalement utilisé pour traiter l'infection chronique par le virus de l'hépatite B.

Industrie : Utilisé dans le développement de thérapies antivirales et comme composé de référence dans la recherche pharmaceutique.

5. Mécanisme d'action

L'entecavir fonctionne en entrant en compétition avec le substrat naturel désoxyguanosine triphosphate. Il inhibe les trois activités de la polymérase du virus de l'hépatite B (transcriptase inverse) :

Amorçage de base : Empêche l'initiation de la synthèse de l'ADN viral.

Transcription inverse : Inhibe la transcription inverse du brin négatif à partir de l'ARNm pré-génomique.

Synthèse du brin positif : Bloque la synthèse du brin positif de l'ADN du virus de l'hépatite B

Composés similaires :

Lamivudine : Un autre analogue nucléosidique utilisé pour traiter l'infection par le virus de l'hépatite B. Il présente une barrière à la résistance plus faible que l'entecavir.

Adéfovir : Utilisé pour le traitement du virus de l'hépatite B mais a un mécanisme d'action différent et un risque plus élevé de néphrotoxicité.

Ténofovir : Efficace contre le virus de l'hépatite B mais associé à une toxicité osseuse et rénale.

Unicité de l'entecavir : L'entecavir est unique en raison de sa forte barrière génétique à la résistance, ce qui en fait un choix privilégié pour le traitement à long terme de l'infection chronique par le virus de l'hépatite B. Il présente également un profil de sécurité favorable et est efficace pour réduire la charge virale et améliorer la fonction hépatique .

L'entecavir continue d'être un composé essentiel dans le traitement de l'infection par le virus de l'hépatite B et promet de nouvelles applications en médecine et en recherche.

Applications De Recherche Scientifique

Entecavir has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Lamivudine: Another nucleoside analog used to treat hepatitis B virus infection. It has a lower barrier to resistance compared to entecavir.

Adefovir: Used for hepatitis B virus treatment but has a different mechanism of action and a higher risk of nephrotoxicity.

Tenofovir: Effective against hepatitis B virus but associated with bone and renal toxicity.

Uniqueness of Entecavir: Entecavir is unique due to its high genetic barrier to resistance, making it a preferred choice for long-term treatment of chronic hepatitis B virus infection. It also has a favorable safety profile and is effective in reducing viral load and improving liver function .

Entecavir continues to be a vital compound in the treatment of hepatitis B virus infection and holds promise for further applications in medicine and research.

Propriétés

IUPAC Name |

4-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLHDEROUKFEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315410 | |

| Record name | 4-Methyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19832-98-5 | |

| Record name | 4-Methyl-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19832-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-4-methylnaphthalen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019832985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1-tetralone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-4-methylnaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)

![2-Methylfuro[2,3-b]pyridin-3(2H)-one](/img/structure/B8850.png)